molecular formula C6H7BrCl2N2 B571755 (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride CAS No. 1276056-72-4

(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride

Cat. No.: B571755
CAS No.: 1276056-72-4
M. Wt: 257.94
InChI Key: AGHOHQJTOGHCSX-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7BrCl2N2. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is particularly notable for its role in the synthesis of more complex molecules and its utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride typically involves the halogenation of pyridine derivatives. One common method starts with 5-bromo-2-chloropyridine, which undergoes a nucleophilic substitution reaction with methanamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran, with a base like sodium hydride to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale halogenation and nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 5-Bromo-2-fluoropyridine
  • 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine

Uniqueness

(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This dual halogenation provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c7-5-1-4(2-9)6(8)10-3-5;/h1,3H,2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHOHQJTOGHCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725493
Record name 1-(5-Bromo-2-chloropyridin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-72-4
Record name 3-Pyridinemethanamine, 5-bromo-2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-2-chloropyridin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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